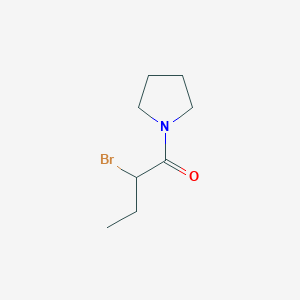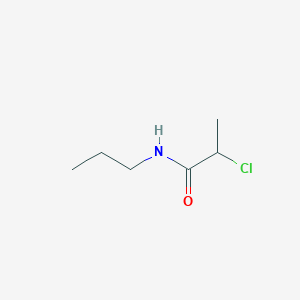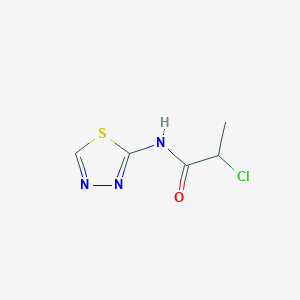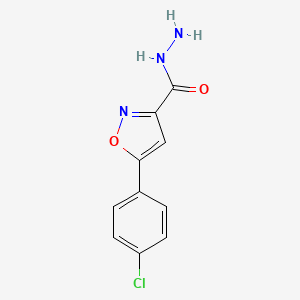
4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde
Vue d'ensemble
Description
4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde is a chemical compound that belongs to the class of benzaldehydes and piperazines. This compound is characterized by the presence of a bromine atom at the second position of the benzaldehyde ring and a benzylpiperazine moiety at the fourth position. It is often used in medicinal chemistry for the synthesis of various pharmacologically active molecules.
Mécanisme D'action
Mode of Action
Benzylpiperazine derivatives are known to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma . They increase serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Biochemical Pathways
Benzylpiperazine derivatives have been shown to affect the serotonergic and dopaminergic pathways . These pathways play crucial roles in mood regulation, reward, and motor control.
Pharmacokinetics
Benzylpiperazine, a related compound, is known to be metabolized hepatically and excreted renally . The bioavailability of benzylpiperazine is unknown .
Result of Action
Benzylpiperazine derivatives are known to have euphoriant and stimulant properties . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde typically involves the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.
Bromination: The benzylpiperazine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formylation: The brominated benzylpiperazine undergoes formylation using a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-(4-Benzylpiperazin-1-yl)-2-bromobenzoic acid.
Reduction: 4-(4-Benzylpiperazin-1-yl)-2-bromobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antiviral and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the structure-activity relationships (SAR) of piperazine-containing molecules.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-bromobenzaldehyde: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)-2-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.
4-(4-Benzylpiperazin-1-yl)-2-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with chlorine or fluorine analogs. The benzylpiperazine moiety also provides a distinct pharmacological profile compared to other piperazine derivatives.
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-bromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-18-12-17(7-6-16(18)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUATSZMWJVZQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649849 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883512-11-6 | |
| Record name | 4-(4-Benzylpiperazin-1-yl)-2-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1370585.png)


![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)


![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)
![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)


![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)

